2-(2-Methoxynaphthalen-1-yl)ethan-1-ol 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18241252
InChI: InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3
SMILES:
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18241252

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol -

Specification

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name 2-(2-methoxynaphthalen-1-yl)ethanol
Standard InChI InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3
Standard InChI Key CTHFDPIINZDOHR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene backbone substituted with a methoxy group (-OCH3_3) at the 2-position and a hydroxethyl chain (-CH2_2CH2_2OH) at the 1-position. The methoxy group contributes electron-donating effects, while the ethanol moiety enhances polarity and hydrogen-bonding capacity . The IUPAC name is 2-(2-methoxynaphthalen-1-yl)ethanol, and its SMILES notation is COC1=C(C2=CC=CC=C2C=C1)CCO .

Table 1: Key Identifiers of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol

PropertyValue
Molecular FormulaC13H14O2\text{C}_{13}\text{H}_{14}\text{O}_2
Molecular Weight202.25 g/mol
CAS Registry Number51972-94-2
PubChem CID22101273
SynonymsSCHEMBL7196887, AKOS014195745

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves functional group transformations on naphthalene precursors. A patent by US8252951B2 outlines a method for synthesizing related naphthyl acetonitriles, which can be hydrolyzed to yield ethanol derivatives . Key steps include:

  • Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

  • Cyanation: Reaction with cyanide reagents to form acetonitrile intermediates.

  • Reduction/Hydrolysis: Conversion of nitriles to alcohols using reducing agents or acidic conditions .

For example, 7-methoxynaphthalene-1-carboxylic acid may serve as a starting material, undergoing cyanation with thionyl chloride (SOCl2_2) and subsequent reduction to yield the target compound .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and purity. Automated systems optimize reaction parameters (temperature, pressure) and enable real-time monitoring. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits high solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm1^{-1} (O-H stretch), 1250 cm1^{-1} (C-O-C stretch), and 1600 cm1^{-1} (aromatic C=C) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) shows signals at δ 3.85 (s, 3H, OCH3_3), δ 4.25 (t, 2H, CH2_2OH), and δ 7.2–8.1 (m, 7H, aromatic) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing agomelatine, a melatonin receptor agonist used to treat major depressive disorder . Its hydroxyl group is acylated to form ester prodrugs with enhanced bioavailability.

Material Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional structure, improving thermal stability in epoxy resins.

Structural Analogs and Comparative Analysis

Analogous Compounds

Structural modifications alter bioactivity and physicochemical profiles.

Table 2: Comparison of Naphthalene Derivatives

CompoundStructural VariationBioactivity
2-(2-Methoxynaphthalen-1-yl)ethan-1-amine-NH2_2 replaces -OHEnhanced CNS penetration
(2-Methoxynaphthalen-1-YL)methanethiol-SH replaces -OHChelating agent for metals
7-Methoxynaphthalene-1-carboxylic acid-COOH replaces -CH2_2CH2_2OHCOX-2 inhibition

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